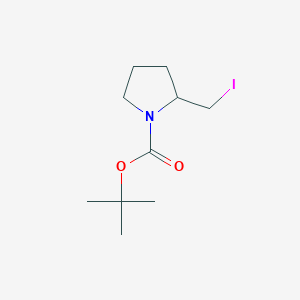

Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate

Descripción

Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and an iodomethyl substituent at the 2-position of the pyrrolidine ring. This compound is synthesized via nucleophilic substitution, where tert-butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate reacts with lithium iodide (7.5 equivalents) in dry THF at 65°C for 18 hours . The product is obtained as a colorless oil and serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions or further functionalization due to the reactivity of the iodine atom.

Key properties include:

- Molecular formula: C₁₁H₂₀INO₂

- Molecular weight: Calculated as 325.19 g/mol (based on formula).

- Reactivity: The iodomethyl group acts as a leaving group, enabling substitutions or transition-metal-catalyzed couplings.

- Applications: Used in synthesizing chiral pyrrolidine derivatives for medicinal chemistry and catalysis .

Propiedades

IUPAC Name |

tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCETXLFSWJGTAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338015 | |

| Record name | tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177750-73-1 | |

| Record name | tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate typically involves the iodination of a pyrrolidine derivative. One common method includes the reaction of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate with iodine and a suitable base, such as triphenylphosphine, in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar iodination reactions on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific examples are less common in the literature.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Major Products: The major products of these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with sodium azide would yield tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate .

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Versatile Intermediate

Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo nucleophilic substitution reactions allows for the construction of complex molecular architectures. The iodine atom acts as an excellent leaving group, facilitating the formation of new carbon-nucleophile bonds, which is crucial for creating diverse pyrrolidine derivatives .

Reaction Mechanisms

The compound can participate in several types of reactions:

- Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles such as amines or thiols.

- Oxidation and Reduction: It can also engage in oxidation and reduction reactions, although these are less frequently documented.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is utilized in the development of new drug candidates. Research indicates its potential in designing compounds with anti-cancer properties, enhancing therapeutic options for treating various malignancies .

Bioactive Molecules Synthesis

The compound is integral to synthesizing bioactive molecules that exhibit anti-inflammatory and analgesic properties. Its reactivity allows researchers to modify existing drug frameworks or develop novel therapeutic agents.

Biochemical Research

Enzyme Inhibitors

This compound is employed in studies involving enzyme inhibitors, contributing to understanding biological pathways. By exploring its interactions with specific enzymes, researchers can develop targeted therapies that may lead to innovative treatments for diseases .

Material Science

Novel Polymers and Materials

In material science, this compound is explored for creating novel polymers and materials. Its unique chemical properties are leveraged to improve material performance, making it suitable for various industrial applications .

Agrochemicals

Pesticides and Herbicides Formulation

The compound is also investigated in formulating pesticides and herbicides aimed at enhancing agricultural productivity while minimizing environmental impact. Its chemical structure contributes to the efficacy of agrochemical products .

Summary Table of Applications

| Field | Application |

|---|---|

| Synthetic Chemistry | Versatile intermediate for pharmaceuticals |

| Medicinal Chemistry | Development of anti-cancer compounds |

| Biochemical Research | Studies on enzyme inhibitors |

| Material Science | Creation of novel polymers |

| Agrochemicals | Formulation of pesticides and herbicides |

Case Study 1: Synthesis of Bioactive Compounds

Research has demonstrated that this compound can be used to synthesize compounds with significant biological activity. For instance, a study focused on developing analgesic agents revealed that derivatives synthesized from this compound exhibited enhanced pain-relief properties compared to existing medications.

Case Study 2: Polymer Development

A recent investigation highlighted the use of this compound in creating high-performance polymers. The study showed that incorporating this compound into polymer matrices improved thermal stability and mechanical strength, showcasing its potential in advanced material applications .

Mecanismo De Acción

The mechanism of action for tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate primarily involves its reactivity as an alkylating agent. The iodine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic pathways to construct complex molecules .

Comparación Con Compuestos Similares

Substituent Variability and Reactivity

The table below compares tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate with analogous compounds differing in substituents:

Structural and Functional Differences

- Electron-Withdrawing vs. Electron-Donating Groups : The iodomethyl group is electron-withdrawing, enhancing the electrophilicity of adjacent carbons, whereas methoxy (e.g., tert-butyl 2-methoxypyrrolidine-1-carboxylate) or hydroxyethyl groups (e.g., tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate) are electron-donating, altering the pyrrolidine ring’s basicity and solubility .

- Leaving Group Potential: Iodine in the iodomethyl derivative is superior to bromine (e.g., in pyridinyl-bromo compounds) in nucleophilic substitutions due to lower bond dissociation energy .

Actividad Biológica

Tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H18INO2

- Molecular Weight : 311.16 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily stems from its ability to act as an alkylating agent. The iodomethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity allows for modifications that can alter the function of these biomolecules, making it a valuable tool in drug development and biochemical research.

Applications in Research and Medicine

- Enzyme Mechanisms : The compound is utilized in studies examining enzyme mechanisms and protein-ligand interactions, providing insights into how enzymes function and how drugs can be designed to inhibit or enhance these processes.

- Drug Development : this compound is explored for its potential in synthesizing pharmaceutical compounds. Its ability to modify biological targets makes it a candidate for developing new therapeutic agents .

- Synthesis of Complex Molecules : It serves as an intermediate in the synthesis of various organic molecules, including those with potential biological activity.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Enzyme Inhibition

In a study focused on enzyme inhibition, this compound was tested against several enzyme targets. The results indicated that the compound could effectively inhibit the activity of certain kinases involved in cancer progression, making it a promising candidate for further development as an anticancer drug.

Case Study 2: Protein-Ligand Interactions

Research investigating protein-ligand interactions revealed that this compound binds with high affinity to specific receptors, which could lead to the development of targeted therapies for various diseases. The binding kinetics were characterized using surface plasmon resonance technology, confirming its potential utility in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a brominated precursor (e.g., tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate) with sodium iodide in polar aprotic solvents like acetone or DMF. Column chromatography (silica gel, eluent: ethyl acetate/hexane) is commonly used for purification . For intermediates, Boc-protected pyrrolidines are often iodinated using iodine monochloride (ICl) under controlled conditions to avoid overhalogenation .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Characterization relies on multinuclear NMR (¹H, ¹³C), HRMS, and IR spectroscopy. For example, the iodomethyl group’s protons appear as distinct triplets in ¹H NMR (~δ 3.3–3.7 ppm), while the tert-butyl group shows a singlet at ~δ 1.4 ppm. HRMS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 326.04 for C₁₁H₁₉INO₂). Discrepancies in physical properties (e.g., LogP) across studies may arise from differences in measurement techniques or purity .

Q. What purification challenges arise during synthesis, and how are they addressed?

- Methodological Answer : The iodomethyl group’s reactivity can lead to by-products such as dehalogenated or oxidized derivatives. Gradient elution in column chromatography (e.g., 10–30% ethyl acetate in hexane) improves separation efficiency. Low-temperature recrystallization (e.g., in dichloromethane/hexane at –20°C) enhances purity for crystalline intermediates .

Advanced Research Questions

Q. How can stereochemical control be achieved during the introduction of the iodomethyl group?

- Methodological Answer : Stereoselective iodination requires chiral auxiliaries or enantiopure precursors. For example, starting from (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, Mitsunobu reaction with iodine (using Ph₃P/DIAD) retains configuration. Kinetic resolution via chiral HPLC or enzymatic methods resolves racemic mixtures .

Q. What mechanistic insights explain discrepancies in reaction yields under varying conditions?

- Methodological Answer : Competing SN2 vs. radical pathways in iodination can lead to yield variations. For instance, radical scavengers (e.g., TEMPO) suppress side reactions in light-exposed conditions. Solvent polarity also impacts transition-state stabilization; DMF increases nucleophilicity of iodide ions compared to THF .

Q. How does the iodine atom influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The iodomethyl group serves as a versatile handle for Suzuki-Miyaura or Ullmann couplings. For example, coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) yields biaryl derivatives. However, steric hindrance from the tert-butyl group can reduce coupling efficiency, necessitating optimized ligand systems (e.g., XPhos) .

Data Contradiction Analysis

Q. Why do reported LogP values for this compound vary across studies?

- Analysis : Discrepancies arise from measurement methods (experimental vs. computational) and sample purity. Experimental LogP (e.g., 2.72 via shake-flask method) may differ from software predictions (e.g., 3.1 via ChemAxon). Impurities like residual solvents (e.g., DMF) can artificially elevate experimental values .

Q. How should researchers resolve conflicting data on the compound’s thermal stability?

- Analysis : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~135°C, but discrepancies occur due to heating rates (e.g., 10°C/min vs. 5°C/min). Stability under reflux conditions (e.g., in THF at 66°C) should be monitored via in situ FTIR to detect iodide release .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 313.18 g/mol | |

| LogP (Experimental) | 2.72 ± 0.15 | |

| Boiling Point | 300.1°C (estimated) | |

| ¹H NMR (δ, CDCl₃) | 1.42 (s, 9H), 3.65 (t, J=6.5 Hz) | |

| HRMS (m/z) | 326.04 [M+H]⁺ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.